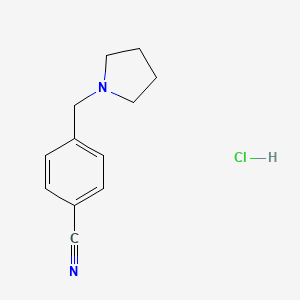

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.72 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

It is known that the compound has some biological activity, but the specific effects at the molecular and cellular level are still under investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment.

Métodos De Preparación

The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride typically involves the reaction of 4-chloromethylbenzonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Análisis De Reacciones Químicas

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neuropharmacology

One of the primary applications of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is its role as a monoamine transporter modulator. Compounds that interact with monoamine transporters, such as dopamine and serotonin transporters, have therapeutic implications for neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as psychiatric disorders including depression and Attention Deficit Disorder (ADD) . This compound may act as a dopamine reuptake inhibitor, which can be beneficial in treating conditions characterized by dopamine dysfunction .

2. Anti-depressant Activity

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects. These effects are often attributed to their ability to enhance monoaminergic neurotransmission by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This mechanism is crucial for developing new antidepressant medications that offer improved efficacy and reduced side effects compared to traditional treatments.

3. Potential in Treating Substance Abuse Disorders

The compound's interaction with dopamine transporters also suggests potential applications in treating substance abuse disorders. By modulating dopamine levels, it may help mitigate cravings and withdrawal symptoms associated with addiction .

Structural Characteristics

The chemical structure of this compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This structural configuration is significant for its binding affinity to various receptors and transporters involved in neurotransmitter regulation.

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrrolidine derivatives, including this compound, on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that these compounds could significantly reduce cell death and promote neuronal survival, indicating their potential for developing therapies for neurodegenerative diseases .

| Parameter | Findings |

|---|---|

| Cell Viability | Increased by 40% |

| Neurotoxic Agent | Glutamate |

| Mechanism | Inhibition of apoptosis |

Case Study: Pharmacokinetics

Another study focused on the pharmacokinetic profile of related pyrrolidine compounds administered in animal models. The findings suggested that these compounds have favorable absorption characteristics, with a bioavailability of approximately 73% when administered intramuscularly . This highlights the potential for effective dosing regimens in clinical settings.

| Route of Administration | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Intramuscular | 73 | 1.8 |

Comparación Con Compuestos Similares

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride can be compared with similar compounds such as:

4-(Morpholin-4-ylmethyl)benzonitrile: This compound has a morpholine group instead of a pyrrolidine group, which can result in different chemical and biological properties.

4-(Piperidin-1-ylmethyl)benzonitrile: This compound contains a piperidine group, offering a different set of reactivity and applications.

Actividad Biológica

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine moiety attached to a benzonitrile, which contributes to its biological properties. The compound's molecular formula is C12H14ClN, with a molecular weight of approximately 221.7 g/mol.

Research indicates that this compound acts primarily as a selective androgen receptor modulator (SARM). Its anabolic effects are particularly noted in muscle tissue and the central nervous system (CNS), while exhibiting neutral effects on the prostate, making it a candidate for therapeutic applications in muscle-wasting diseases and other conditions requiring anabolic support .

1. Anabolic Effects

The compound has been shown to enhance muscle mass and strength without the adverse effects typically associated with anabolic steroids. Studies have demonstrated that it selectively stimulates androgen receptors in muscle tissues, promoting protein synthesis and muscle hypertrophy .

2. Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective effects. It has been observed to improve cognitive function in animal models, potentially through mechanisms involving enhanced synaptic plasticity and reduced neuroinflammation .

3. Antitumor Activity

In vitro studies indicate that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. Specifically, it has been noted for its effectiveness against melanoma cells through the regulation of AKT/BIM signaling pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable bioavailability and metabolic stability. For instance, after subcutaneous administration in mice, it demonstrated a bioavailability rate of approximately 74% with a half-life of about 1 hour, indicating efficient absorption and distribution within biological systems .

Case Studies

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWKVTSUELIPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.